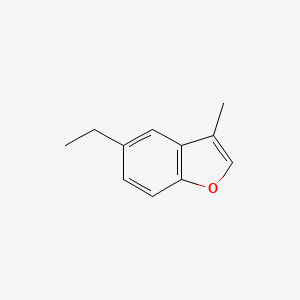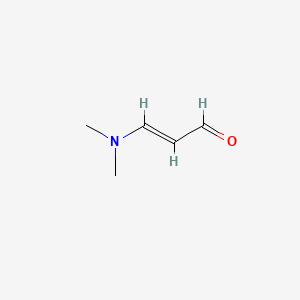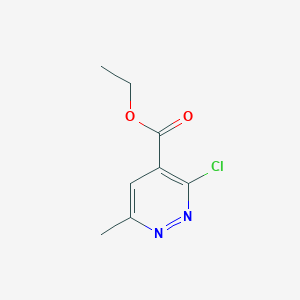![molecular formula C7H10O2 B3021092 2-Oxabicyclo[4.2.0]octan-7-one CAS No. 31996-72-2](/img/structure/B3021092.png)
2-Oxabicyclo[4.2.0]octan-7-one
Übersicht
Beschreibung
2-Oxabicyclo[4.2.0]octan-7-one, also known as (1S,6R)-8-Methylene-2-oxabicyclo[4.2.0]octan-7-one, is a chemical compound with the linear formula C8H10O2 .
Synthesis Analysis
The synthesis of 2-Oxabicyclo[4.2.0]octan-7-one involves a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Molecular Structure Analysis
The molecular structure of 2-Oxabicyclo[4.2.0]octan-7-one is represented by the linear formula C8H10O2 .Chemical Reactions Analysis
The chemical reactions involving 2-Oxabicyclo[4.2.0]octan-7-one are catalyzed by a rhodium (I) complex . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which is suggested to interconvert between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .Physical And Chemical Properties Analysis
The physical form of 2-Oxabicyclo[4.2.0]octan-7-one is liquid . The molecular weight is 154.21 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“2-Oxabicyclo[4.2.0]octan-7-one” is used in chemical synthesis . It is available for purchase for research use and can be used in the synthesis of various chemical compounds .
Ring-Opening Polymerization
One of the significant applications of “2-Oxabicyclo[4.2.0]octan-7-one” is in the field of polymer science. It is used in ring-opening polymerization (ROP) to synthesize polyesters with alicyclic moieties in the polymer backbone . The stereochemistry of the alicyclic structures has a great effect on the polymer properties, which can be regulated by varying the polymerization conditions .
Synthesis of Polyesters
The compound is used in the synthesis of polyesters with cyclic structures in the main chain . These polyesters typically possess superior mechanical and thermal properties together with chemical recyclability .
Influence of Stereochemistry on Thermal Properties
The stereochemistry of the alicyclic structures in the polymers synthesized from “2-Oxabicyclo[4.2.0]octan-7-one” has a significant effect on the thermal properties of the polymers . Both cis and trans stereoregular polyesters exhibited higher crystallinity and melting temperatures than those of the stereoirregular isomers .
Recovery of 3-Cyclohexenecarboxylic Acid
The degradation of the polymers synthesized from “2-Oxabicyclo[4.2.0]octan-7-one” with acid at high temperature could recover 3-cyclohexenecarboxylic acid .
Custom Synthesis
“2-Oxabicyclo[4.2.0]octan-7-one” is also used in custom synthesis . It can be used to synthesize specific compounds based on the requirements of the research .
Wirkmechanismus
The mechanism of action in the synthesis of 2-Oxabicyclo[4.2.0]octan-7-one involves a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which is suggested to interconvert between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Safety and Hazards
The safety data sheet for 7-Azabicyclo[4.2.0]octan-8-one, a related compound, indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if feeling unwell .
Zukünftige Richtungen
The future directions for the study of 2-Oxabicyclo[4.2.0]octan-7-one could involve further exploration of the synthesis process, particularly the use of the rhodium (I) complex as a catalyst . Additionally, the potential bioactivity of this compound could be explored, as suggested by a study on 2-Oxabicyclo[2.2.2]octane, a new bioisostere of the phenyl ring .
Eigenschaften
IUPAC Name |
2-oxabicyclo[4.2.0]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-4-7-5(6)2-1-3-9-7/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAFSLVZGWLORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC2=O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxabicyclo[4.2.0]octan-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3021013.png)










